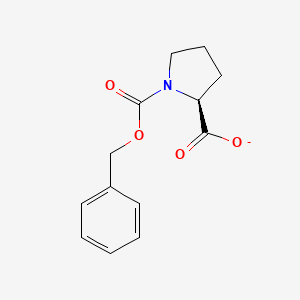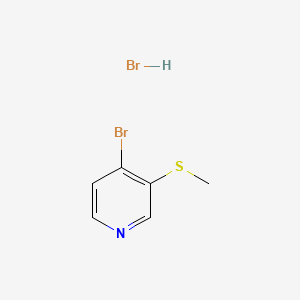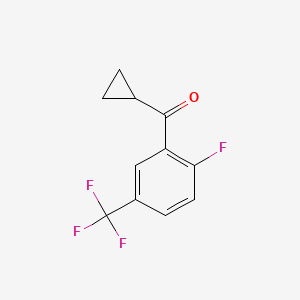![molecular formula C13H15F3N2O B14763654 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structure, which includes an oxazoline ring and a trifluoromethyl group attached to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学研究应用
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
作用机制
The mechanism of action of 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxazoline ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects .
相似化合物的比较
Similar Compounds
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from other similar compounds and valuable for various applications .
属性
分子式 |
C13H15F3N2O |
|---|---|
分子量 |
272.27 g/mol |
IUPAC 名称 |
(4S)-4-(2-methylpropyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15F3N2O/c1-8(2)5-10-7-19-12(18-10)11-4-3-9(6-17-11)13(14,15)16/h3-4,6,8,10H,5,7H2,1-2H3/t10-/m0/s1 |
InChI 键 |
OMIUKDHDZMSAFF-JTQLQIEISA-N |
手性 SMILES |
CC(C)C[C@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F |
规范 SMILES |
CC(C)CC1COC(=N1)C2=NC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



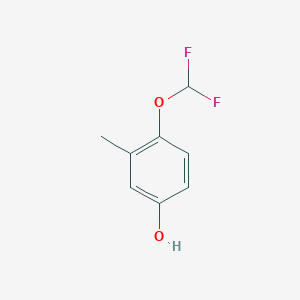
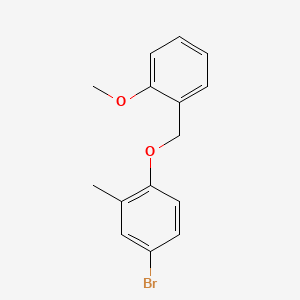
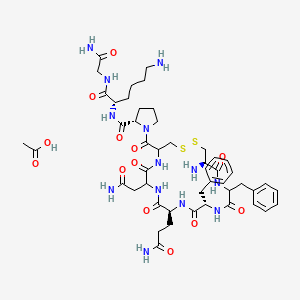
![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14763634.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)

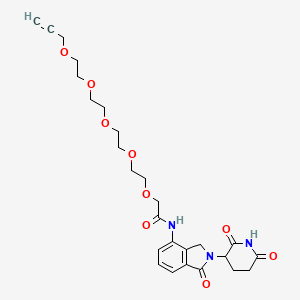
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
